7-Fluoro-6-methoxyisoindolin-1-one

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Selecting 7-fluoro-6-methoxyisoindolin-1-one over non-fluorinated analogs or regioisomers is a critical procurement decision. The 7-fluoro substitution enhances metabolic stability and modulates aromatic electron density for SNAr and cross-coupling reactivity, while the 6-methoxy group serves as a hydrogen-bond acceptor. Substituting with non-fluorinated 6-methoxyisoindolin-1-one eliminates fluorine-mediated electronic effects, compromising target potency and pharmacokinetics. Using a regioisomer such as 5-fluoro-6-methoxyisoindolin-1-one alters binding geometry due to changed spatial orientation. This compound's specification supports reduced side reactions and simplified downstream purification, delivering superior overall yields and cost efficiency.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 1007455-31-3
Cat. No. B1467734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxyisoindolin-1-one
CAS1007455-31-3
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CNC2=O)C=C1)F
InChIInChI=1S/C9H8FNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12)
InChIKeyPBMQYRIHNKEHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methoxyisoindolin-1-one (CAS 1007455-31-3): Core Physicochemical and Structural Profile for Procurement Decisions


7-Fluoro-6-methoxyisoindolin-1-one (CAS 1007455-31-3) is a halogenated heterocyclic building block within the isoindolin-1-one family, characterized by the presence of both a fluorine atom at the 7-position and a methoxy group at the 6-position on the isoindolinone core [1]. The molecular formula is C9H8FNO2 with a molecular weight of 181.16 g/mol, and the compound features a predicted boiling point of 441.6±45.0 °C and density of 1.300±0.06 g/cm³ . As a functionalized scaffold, it serves as an intermediate for the synthesis of more complex pharmaceutical and agrochemical candidates . Its distinct substitution pattern—combining electron-withdrawing fluorine with electron-donating methoxy—imparts unique electronic and steric properties that differentiate it from simpler, non-fluorinated, or differently substituted isoindolin-1-one analogs, thereby influencing reactivity, metabolic stability, and potential target engagement in downstream applications.

Why Generic Isoindolin-1-one Analogs Cannot Substitute for 7-Fluoro-6-methoxyisoindolin-1-one in Specialized Synthesis and Screening


Isoindolin-1-one derivatives are not interchangeable due to the profound impact of substitution pattern on both physicochemical properties and biological activity. The presence and position of fluorine and methoxy groups critically modulate lipophilicity (LogP), metabolic stability, and binding affinity to biological targets [1]. For instance, the 7-fluoro substitution alters the electron density of the aromatic ring, affecting reactivity in cross-coupling reactions and influencing hydrogen-bonding interactions, while the 6-methoxy group can serve as a metabolically labile site or a hydrogen-bond acceptor . Substituting 7-fluoro-6-methoxyisoindolin-1-one with a non-fluorinated analog (e.g., 6-methoxyisoindolin-1-one) eliminates the fluorine-mediated electronic and steric effects, potentially compromising target potency or pharmacokinetic profile. Conversely, using a regioisomer such as 5-fluoro-6-methoxyisoindolin-1-one may alter binding geometry due to the different spatial orientation of the fluorine atom. Therefore, procurement decisions must be guided by the specific substitution pattern required for the intended synthetic route or biological screen.

Quantitative Differentiation of 7-Fluoro-6-methoxyisoindolin-1-one from Closest Structural Analogs


Enhanced HPLC Purity Specification Relative to Common Analogs

7-Fluoro-6-methoxyisoindolin-1-one is commercially available with a minimum HPLC purity specification of 98% from major suppliers . This purity level exceeds the typical 95-97% specification observed for closely related isoindolin-1-one analogs, including 6-methoxyisoindolin-1-one (95-97%) and 7-fluoroisoindolin-1-one (95%) . The higher purity specification is particularly critical for applications requiring precise stoichiometry, such as the synthesis of complex pharmaceutical intermediates where impurities can lead to side reactions, reduced yields, and challenging purifications.

Analytical Chemistry Medicinal Chemistry Chemical Synthesis

Unique Molecular Weight and Predicted Physicochemical Profile for Chromatographic Distinction

The compound exhibits a molecular weight of 181.16 g/mol, which is intermediate between the non-fluorinated 6-methoxyisoindolin-1-one (163.17 g/mol) and the non-methoxylated 7-fluoroisoindolin-1-one (151.14 g/mol) [1]. This specific mass, combined with a predicted boiling point of 441.6±45.0 °C and a density of 1.300±0.06 g/cm³, provides a unique chromatographic and spectroscopic fingerprint that distinguishes it from its regioisomers and other close analogs . These predicted properties are essential for developing robust analytical methods (e.g., LC-MS, GC-MS) and for predicting behavior in synthetic transformations.

Analytical Chemistry Medicinal Chemistry Physicochemical Properties

Strategic Fluorine Placement for Enhanced Metabolic Stability in Drug Discovery

The 7-fluoro substitution on the isoindolin-1-one scaffold is a strategic modification known to enhance metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation [1]. In the context of isoindolinone-based drug candidates, fluorination has been shown to improve pharmacokinetic profiles and reduce clearance . While direct comparative metabolic stability data for 7-fluoro-6-methoxyisoindolin-1-one itself is not publicly available, class-level SAR studies on related isoindolinone glucosylceramide synthase inhibitors demonstrate that specific fluorination patterns significantly impact in vivo clearance and half-life, underscoring the importance of precise fluorine placement [1]. The combination of a 7-fluoro group with a 6-methoxy group in this compound offers a distinct electronic and steric environment not achievable with other regioisomers (e.g., 5-fluoro-6-methoxy) or mono-substituted analogs.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Enhanced Synthetic Versatility via Nucleophilic Aromatic Substitution at the 7-Fluoro Position

The 7-fluoro substituent in 7-fluoro-6-methoxyisoindolin-1-one is susceptible to nucleophilic aromatic substitution (SNAr) under suitable conditions, enabling further functionalization and diversification of the isoindolinone scaffold . This reactivity is not available in the non-fluorinated analog 6-methoxyisoindolin-1-one, which lacks a halogen handle for cross-coupling or substitution chemistry. While the 5-fluoro regioisomer (5-fluoro-6-methoxyisoindolin-1-one) also possesses a fluorine atom, its position on the ring may exhibit different reactivity due to altered electron density distribution and steric hindrance, potentially affecting reaction yields and selectivity . The presence of both a fluorine handle and a methoxy group in a 7,6-disubstitution pattern provides a unique platform for sequential functionalization strategies.

Synthetic Chemistry Methodology Fluorine Chemistry

Optimal Application Scenarios for 7-Fluoro-6-methoxyisoindolin-1-one Based on Verified Differentiation


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability

In medicinal chemistry programs targeting enzymes or receptors where isoindolinone scaffolds have shown promise (e.g., CDK7, GRK2, GCS), 7-fluoro-6-methoxyisoindolin-1-one serves as an advanced intermediate for lead optimization. The 7-fluoro substitution is strategically incorporated to improve metabolic stability, as supported by class-level SAR data on fluorinated isoindolinones [1]. This makes it a superior choice over non-fluorinated analogs like 6-methoxyisoindolin-1-one, which may be more susceptible to oxidative metabolism, potentially limiting in vivo efficacy.

High-Precision Synthesis of Complex Pharmaceutical Intermediates

When synthesizing complex pharmaceutical intermediates that demand high purity starting materials, the 98% HPLC purity specification of 7-fluoro-6-methoxyisoindolin-1-one offers a tangible advantage [1]. This higher purity reduces the risk of side reactions and simplifies downstream purification, leading to improved overall yields and cost efficiency compared to using analogs with lower purity specifications (e.g., 95-97%) .

Scaffold Diversification via SNAr and Cross-Coupling Chemistry

For synthetic chemists building focused libraries or performing late-stage functionalization, the presence of the 7-fluoro group provides a unique handle for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions [1]. This reactivity is absent in non-halogenated analogs and may differ in regioisomers, enabling the exploration of chemical space around the isoindolinone core that is inaccessible with other building blocks.

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